Nickel Alizarinate

Descripción general

Descripción

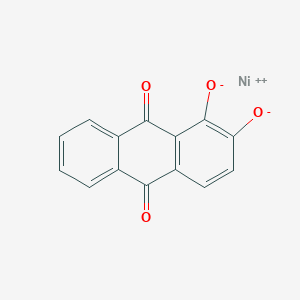

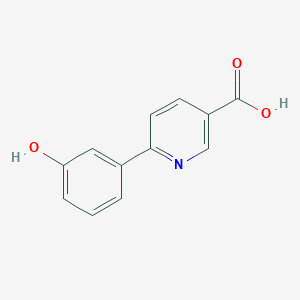

Nickel alizarinate is a coordination compound formed by the interaction of nickel ions with alizarin, a dihydroxyanthraquinone dye.

Mecanismo De Acción

Target of Action

Nickel Alizarinate, also known as Alizarin nickel complex, primarily targets bacterial species such as E. coli and S. aureus . The compound’s antibacterial ability is determined through molecular docking studies .

Mode of Action

This compound complexes are synthesized using different mole ratios and pH . The Alizarin Red S (ARS) ligand complexation occurs in the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . Density Functional Theory (DFT) studies show that monomeric complexes are more stable than dimeric complexes . Molecular docking showed antibacterial activity from dimer complexes .

Biochemical Pathways

This compound affects the carbon/nitrogen metabolism pathways . The compound’s interaction with these pathways can lead to changes in the bacterial cell’s metabolic processes, potentially inhibiting their growth and proliferation .

Pharmacokinetics (ADME Properties)

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The primary result of this compound’s action is its antibacterial activity. Specifically, it has been shown to have activity against E. coli and S. aureus . The compound’s interaction with its targets leads to changes in the bacterial cells’ metabolic processes, potentially inhibiting their growth and proliferation .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. Nickel is a transition element extensively distributed in the environment, air, water, and soil . It may derive from natural sources and anthropogenic activity . The pH of the environment plays a crucial role in the formation of this compound complexes . Variations in pH can affect the type of complex obtained, which in turn can influence the compound’s antibacterial activity .

Análisis Bioquímico

Biochemical Properties

Nickel Alizarinate interacts with various biomolecules in biochemical reactions. The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through the carbonyl and hydroxyl (peri-hydroxy carbonyl) groups . Nickel, as a trace nutrient, plays a central role in biology as a cofactor in a wide variety of enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, nickel affects the expression of genes responding to iron deficiency, genes involved in cell wall related processes, and genes implicated in nitrate homeostasis . In addition, nickel toxicity targets cell wall-related processes and inhibits root elongation and gravitropic responses in Arabidopsis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound’s geometric stability and its antibacterial ability have been studied using molecular docking studies . Although monomer complexes are more stable than dimers, molecular docking showed antibacterial activity from dimer complexes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. For instance, strain HU-39 achieved a removal efficiency of 89% at an initial Ni (II) concentration of 250 mg/L and a temperature of 30 °C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, administration of nickel nanoparticles at the dose rate of 15 or 45 mg/kg body weight in adult rats decreased ovarian weight, increased apoptosis and infiltration of eosinophils and inflammatory cells into ovaries, and induced vascular dilation and congestion .

Metabolic Pathways

This compound is involved in various metabolic pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . Nickel plays a central role in biology as a cofactor in a wide variety of enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Nickel ions are transported from the olfactory epithelium along the axons of the primary olfactory neurons to the brain . Nickel transporters import the transition metal ion across cell membranes to provide it for incorporation into nickel-containing enzymes .

Subcellular Localization

This compound is localized subcellularly. In hyperaccumulator plants, intracellular nickel is predominantly localized in the vacuole as a nickel-organic acid complex . Nickel is present in the cytosol and also in association with various particulate cell constituents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel alizarinate can be synthesized through the reaction of nickel salts, such as nickel sulfate or nickel chloride, with alizarin in an aqueous solution. The reaction conditions, including pH and mole ratios, play a crucial role in determining the structure and stability of the resulting complex . For instance, a pH of 6 tends to favor the formation of monomeric complexes, while higher pH levels (7-8) result in dimeric complexes .

Industrial Production Methods: Industrial production of this compound typically involves the use of nickel nitrate and alizarin in a controlled environment to ensure consistent quality and yield. The process may include steps such as filtration, washing, and drying to obtain the final product in a pure form .

Análisis De Reacciones Químicas

Types of Reactions: Nickel alizarinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.

Reduction: Reduction reactions can alter the oxidation state of nickel within the complex.

Substitution: Ligand substitution reactions can occur, where alizarin is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Various ligands such as ethylenediamine, bipyridine.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce nickel oxide complexes, while reduction can yield lower oxidation state nickel complexes .

Aplicaciones Científicas De Investigación

Nickel alizarinate has been explored for its potential in several scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

Biology: Investigated for its antibacterial properties, particularly against strains like E. coli and S.

Industry: Utilized in dye-sensitized solar cells and as a pigment in the textile industry.

Comparación Con Compuestos Similares

Nickel Aluminate: Another nickel-based compound with applications in catalysis and materials science.

Nickel Oxide: Used in battery electrodes and as a catalyst in various chemical reactions.

Nickel Sulfate: Commonly used in electroplating and as a precursor for other nickel compounds.

Uniqueness: Nickel alizarinate is unique due to its vibrant color and specific coordination chemistry, which allows it to form stable complexes with various ligands.

Propiedades

IUPAC Name |

9,10-dioxoanthracene-1,2-diolate;nickel(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLUDXCULIUXSH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6NiO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319242 | |

| Record name | Nickel alizarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388570-91-0 | |

| Record name | Nickel alizarinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)

![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)

![6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B6320071.png)